Ophiopogonanone F

Description

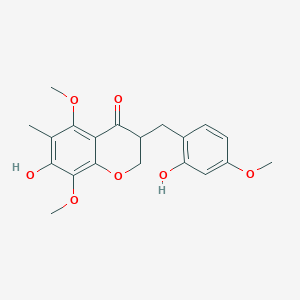

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-10-16(22)20(26-4)19-15(18(10)25-3)17(23)12(9-27-19)7-11-5-6-13(24-2)8-14(11)21/h5-6,8,12,21-22H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBMGXRBGCGOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C=C(C=C3)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of Ophiopogonanone F?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone F is a homoisoflavonoid, a class of natural phenolic compounds, isolated from the tuber of Ophiopogon japonicus (Thunb.) Ker-Gawl. This plant, commonly known as Maidong in traditional Chinese medicine, has a long history of use for treating various ailments, including cardiovascular and inflammatory diseases. The biological activities of many homoisoflavonoids from Ophiopogon japonicus have been investigated, revealing potent antioxidant and anti-inflammatory properties. This technical guide provides a detailed summary of the known physical and chemical properties of this compound, alongside the experimental methodologies and potential biological activities inferred from closely related compounds.

Physical and Chemical Properties

While detailed experimental data for this compound is primarily found in a specific scientific publication, publicly available information and data from commercial suppliers allow for the compilation of its basic properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₇ | ChemFaces |

| Molecular Weight | 374.4 g/mol | ChemFaces |

| CAS Number | 588706-67-6 | ChemFaces |

| Appearance | Not publicly available. | - |

| Melting Point | Not publicly available. Reported in J Nat Prod. 2002 Nov;65(11):1731-3. | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick[1] |

| Spectral Data | Reported in J Nat Prod. 2002 Nov;65(11):1731-3. | - |

Note: Detailed spectral data (¹H-NMR, ¹³C-NMR, IR, MS) for this compound were reported in the primary literature but are not available in the public databases searched.

Biological Activity and Mechanism of Action

Specific biological activities and the mechanism of action for this compound have not been extensively studied. However, numerous studies on other homoisoflavonoids isolated from Ophiopogon japonicus provide strong indications of its potential therapeutic effects. The primary activities associated with this class of compounds are anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Homoisoflavonoids from Ophiopogon japonicus have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglial cells (BV-2).[2] Overproduction of NO is a key factor in the pathogenesis of inflammatory diseases.[3][4][5] The inhibitory effect on NO production suggests that these compounds may modulate inflammatory responses through the inhibition of inducible nitric oxide synthase (iNOS).[6]

Antioxidant Activity

Extracts of Ophiopogon japonicus rich in homoisoflavonoids have demonstrated significant antioxidant capabilities in various in-vitro assays, including DPPH, ABTS, and FRAP assays.[2][7][8] The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals, which are implicated in cellular damage and various chronic diseases.[7]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the biological activity of homoisoflavonoids from Ophiopogon japonicus. While these protocols have been applied to other compounds from the same source, they are representative of the experimental approaches that would be used to investigate this compound.

Isolation and Purification of Homoisoflavonoids

A general procedure for the isolation of homoisoflavonoids from the tubers of Ophiopogon japonicus involves solvent extraction and chromatographic separation.

Protocol:

-

Extraction: The air-dried and powdered tubers of Ophiopogon japonicus are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is rich in homoisoflavonoids, is collected.

-

Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and may be further purified by preparative high-performance liquid chromatography (HPLC).

Nitric Oxide (NO) Production Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

Antioxidant Activity Assays

Several assays can be used to determine the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

-

The ABTS•+ radical cation is generated by reacting ABTS solution with potassium persulfate.

-

The ABTS•+ solution is diluted with ethanol to a specific absorbance at 734 nm.

-

This compound at various concentrations is added to the ABTS•+ solution.

-

The absorbance is measured at 734 nm after a short incubation period. The percentage of ABTS•+ scavenging is then calculated.

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

-

The FRAP reagent is warmed to 37°C.

-

This compound at various concentrations is added to the FRAP reagent.

-

The absorbance of the ferrous-TPTZ complex is measured at 593 nm. The antioxidant capacity is determined against a standard curve of a known antioxidant.[9]

Signaling Pathways

The anti-inflammatory effects of flavonoids are often mediated through the modulation of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[6] It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.

Conclusion

This compound is a promising homoisoflavonoid with potential therapeutic applications, particularly in the areas of inflammation and oxidative stress-related diseases. While specific data on its biological activities are currently limited, the well-documented anti-inflammatory and antioxidant properties of other homoisoflavonoids from Ophiopogon japonicus provide a strong rationale for further investigation. The experimental protocols and potential mechanisms of action outlined in this guide serve as a foundation for future research aimed at fully characterizing the pharmacological profile of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Ophiopogonanone C | CAS:477336-75-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potential Antioxidative and Anti-Hyperuricemic Components Targeting Superoxide Dismutase and Xanthine Oxidase Explored from Polygonatum Sibiricum Red - PMC [pmc.ncbi.nlm.nih.gov]

Ophiopogonanone F: A Technical Guide to Its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonanone F, a homoisoflavonoid, represents a class of natural products with significant interest in the scientific community. This technical guide provides a comprehensive overview of the discovery and natural occurrences of this compound. It details the initial isolation from its primary plant source, outlines the methodologies for its extraction and purification, and presents available quantitative data. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery

This compound was first reported in a 2002 study published in the Journal of Natural Products.[1][2][3] Researchers isolated this novel homoisoflavonoid from an ethanol extract of the tubers of Ophiopogon japonicus (Thunb) Ker-Gawl.[1][2] The discovery was part of a broader phytochemical investigation that also led to the isolation of four other new homoisoflavonoids: ophiopogonanone C, ophiopogonanone D, ophiopogonone C, and ophiopogonanone E, alongside six previously known compounds.[1][2] The structural elucidation of this compound was accomplished through spectroscopic analyses.[1][2]

Natural Sources

The primary and most well-documented natural source of this compound is the tuber of Ophiopogon japonicus, a perennial herbaceous plant belonging to the Asparagaceae family.[1][2][4] This plant, commonly known as "Maidong" in traditional Chinese medicine, is widely distributed in East Asia and has a long history of medicinal use.[4]

In addition to Ophiopogon japonicus, this compound has also been identified in Liriope muscari (commonly known as lilyturf), another member of the Asparagaceae family.

Quantitative Data

Quantitative analysis of specific homoisoflavonoids in their natural sources is often challenging and can vary significantly based on geographical location, cultivation practices, and the specific extraction and analytical methods employed. While comprehensive studies have focused on the total flavonoid content in Ophiopogon japonicus extracts, specific yield data for this compound is not widely available in the reviewed literature.

The following table summarizes the extraction yields and total flavonoid content from Ophiopogon japonicus root using different solvent systems, which can provide a general indication of the abundance of homoisoflavonoids.

| Extraction Solvent | Extraction Yield (w/w, %) | Total Flavonoid Content (mg RE/g of extract) |

| Chloroform/Methanol (1:1, v/v) | 3.89 ± 0.15 | 16.50 ± 0.38 |

| Methanol | 26.42 ± 1.39 | 3.76 ± 0.16 |

| 70% Ethanol | 31.90 ± 1.42 | 2.62 ± 0.06 |

Data adapted from a study on the antioxidant activity of Ophiopogon japonicus root.

It is important to note that the chloroform/methanol extract, despite having the lowest yield, contained the highest concentration of total flavonoids, suggesting it is an effective solvent system for enriching homoisoflavonoids.

Experimental Protocols

While the original 2002 publication detailing the isolation of this compound was not fully accessible for a detailed protocol, the following methodologies are based on established procedures for the extraction and purification of homoisoflavonoids from Ophiopogon japonicus.

General Extraction of Homoisoflavonoids

Objective: To obtain a crude extract enriched with homoisoflavonoids from the tubers of Ophiopogon japonicus.

Methodology:

-

Plant Material Preparation: Air-dried tubers of Ophiopogon japonicus are pulverized into a fine powder.

-

Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.

-

Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of Homoisoflavonoids

Objective: To isolate and purify individual homoisoflavonoids from the crude extract.

Methodology:

-

Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Homoisoflavonoids are typically enriched in the ethyl acetate fraction.

-

Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate, with the polarity gradually increasing. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape).[5]

-

Recycling High-Speed Counter-Current Chromatography (rHSCCC): This technique can also be employed for the separation of homoisoflavonoid analogues from the enriched fractions.[6]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from its natural source.

Caption: General workflow for the isolation of this compound.

This technical guide consolidates the available scientific literature on the discovery and natural sources of this compound. Further research is warranted to quantify the concentration of this compound in its various natural sources and to fully elucidate its pharmacological potential.

References

- 1. Five new homoisoflavonoids from the tuber of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Five new homoisoflavonoids from the tuber of Ophiopogon japonicus PMID: 12444717 | MedChemExpress [medchemexpress.eu]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

Unraveling the Molecular Architecture of Ophiopogonanone F: A Technical Guide to its Structure Elucidation by NMR and Mass Spectrometry

For Immediate Release

A Comprehensive Guide for Researchers in Natural Product Chemistry and Drug Discovery

This in-depth technical guide details the structure elucidation of Ophiopogonanone F, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus. This document serves as a vital resource for researchers, scientists, and drug development professionals, providing a meticulous breakdown of the spectroscopic data and experimental protocols that were instrumental in deciphering its molecular structure. The structural determination of novel natural products like this compound is a critical step in the discovery of new therapeutic agents.

The structure of this compound was elucidated based on extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The foundational data for this guide is sourced from the pivotal study by Chang et al., "Five new homoisoflavonoids from the tuber of Ophiopogon japonicus," published in the Journal of Natural Products in 2002.[1][2][3]

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum provides valuable clues about the compound's structural components.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A high-resolution mass spectrometer, likely a Q-TOF or Orbitrap instrument, would have been used to acquire the mass spectrum of this compound.

-

Ionization Mode: Electrospray ionization (ESI) is a common technique for the analysis of homoisoflavonoids.[1]

-

Sample Preparation: A dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) would be infused into the mass spectrometer.

-

Data Acquisition: The instrument would be operated in a high-resolution mode to obtain accurate mass measurements of the molecular ion and its fragments.

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Deduced Formula |

| [M+H]⁺ | Data not available in search results | C₁₉H₁₈O₈ |

| Key Fragment Ions | Data not available in search results | - |

Note: Specific m/z values were not available in the provided search results. The molecular formula is inferred from the compound's classification and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) techniques, were employed to piece together the intricate structure of this compound and determine its stereochemistry.

Experimental Protocol: NMR Spectroscopy

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) would have been used to acquire the spectra.

-

Solvent: Deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) are typically used.

-

1D NMR: Standard pulse programs would be used to acquire ¹H and ¹³C NMR spectra.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is key for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for elucidating the relative stereochemistry.

-

Table 2: ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data not available in search results |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) |

| Data not available in search results |

Note: The specific ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound were not available in the provided search results.

Visualization of Experimental Workflows and Structural Connectivity

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the methodologies and the key correlations used in the structure elucidation process.

Conclusion

The collective data from mass spectrometry and a variety of NMR techniques enabled the unambiguous determination of the planar structure and relative stereochemistry of this compound. The detailed analysis of HMBC and NOESY spectra was particularly crucial in assembling the molecular puzzle. This guide provides a foundational understanding of the processes involved, which can be applied to the structure elucidation of other novel natural products. Further research into the biological activities of this compound is warranted to explore its therapeutic potential.

References

Biosynthesis of Homoisoflavonoids in Ophiopogon japonicus: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogon japonicus, a member of the Liliaceae family, is a significant plant in traditional medicine, known for its rich content of various bioactive secondary metabolites. Among these, homoisoflavonoids stand out due to their unique chemical structures and promising pharmacological activities, including anti-inflammatory and antioxidant effects. Unlike the more common flavonoids, homoisoflavonoids possess an additional carbon atom, which introduces a C6-C1-C6 skeleton. This technical guide provides an in-depth overview of the current understanding of the homoisoflavonoid biosynthesis pathway in Ophiopogon japonicus, detailing the key enzymatic steps, relevant quantitative data, and comprehensive experimental protocols to facilitate further research and drug development.

The Putative Biosynthetic Pathway of Homoisoflavonoids

The biosynthesis of homoisoflavonoids in Ophiopogon japonicus is believed to branch from the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. While the complete pathway has not been fully elucidated, current evidence from transcriptomic and metabolomic studies suggests a multi-step process involving several key enzyme families.

The initial steps are shared with the well-characterized flavonoid biosynthesis pathway. This begins with the conversion of L-phenylalanine to 4-coumaroyl-CoA through the sequential action of Phenylalanine ammonia-lyase (PAL) , Cinnamate 4-hydroxylase (C4H) , and 4-Coumarate:CoA ligase (4CL) . Subsequently, Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a key intermediate.

The divergence towards homoisoflavonoid biosynthesis is hypothesized to occur at the chalcone stage. It is proposed that a specific O-methyltransferase (OMT) acts on a chalcone precursor, likely at the 2'-hydroxyl group, to form a 2'-methoxy chalcone. This methylation is a critical step that is thought to facilitate the subsequent rearrangement and incorporation of the additional carbon atom. The origin of this C1 unit is still under investigation but is presumed to be derived from S-adenosyl-L-methionine (SAM), the common methyl group donor in biological systems. Following methylation, a complex and yet to be characterized enzymatic rearrangement is believed to take place, leading to the formation of the characteristic 3-benzylchroman-4-one scaffold of homoisoflavonoids. Further modifications, such as hydroxylations, methylations, and glycosylations, are then catalyzed by other tailoring enzymes to produce the diverse array of homoisoflavonoids found in Ophiopogon japonicus.

Quantitative Data on Homoisoflavonoids and Gene Expression

Several studies have quantified the levels of specific homoisoflavonoids in Ophiopogon japonicus and analyzed the expression of genes potentially involved in their biosynthesis. This data is crucial for understanding the regulation of the pathway and for metabolic engineering efforts.

| Compound | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Methylophiopogonanone A | Tuberous Root | Varies by cultivar and location | HPLC-DAD | [1] |

| Methylophiopogonanone B | Tuberous Root | Varies by cultivar and location | HPLC-DAD | [1] |

| Ophiopogonanone A | Tuberous Root | Not specified | LC-MS/MS | [2] |

| Isoophiopogonone A | Tuberous Root | Not specified | LC-MS/MS | [2] |

| Gene | Regulation under Stress (e.g., Cadmium) | Method of Analysis | Reference |

| Phenylalanine ammonia-lyase (PAL) | Up-regulated | Transcriptomics | [3] |

| 4-Coumarate:CoA ligase (4CL) | Up-regulated | Transcriptomics | [3] |

| Chalcone isomerase (CHI) | Up-regulated | Transcriptomics | [3] |

Experimental Protocols

Elucidating the complete biosynthetic pathway of homoisoflavonoids in Ophiopogon japonicus requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Transcriptome Analysis to Identify Candidate Genes

Objective: To identify genes encoding enzymes involved in the homoisoflavonoid biosynthesis pathway by analyzing the global gene expression profile of Ophiopogon japonicus.

Methodology:

-

Plant Material and RNA Extraction:

-

Collect fresh tuberous roots of Ophiopogon japonicus.

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

-

-

Library Preparation and Sequencing:

-

Prepare cDNA libraries from the high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Sample Prep Kit).

-

Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

-

-

Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads using tools like FastQC.

-

Assemble the transcriptome de novo using software such as Trinity if a reference genome is unavailable.

-

Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein sequences, Swiss-Prot, KEGG, and Gene Ontology).[4]

-

Identify differentially expressed genes (DEGs) between samples with varying homoisoflavonoid content (e.g., different cultivars or tissues) using packages like DESeq2 or edgeR.

-

Focus on DEGs annotated as enzymes in the phenylpropanoid and flavonoid pathways, particularly O-methyltransferases and other modifying enzymes.

-

Heterologous Expression and Functional Characterization of a Candidate O-Methyltransferase

Objective: To confirm the enzymatic activity of a candidate O-methyltransferase (OMT) identified from the transcriptome analysis.

Methodology:

-

Gene Cloning and Vector Construction:

-

Synthesize the full-length coding sequence of the candidate OMT gene based on the transcriptome data.

-

Clone the gene into a suitable expression vector (e.g., pET-28a for E. coli or pYES2 for yeast) with an affinity tag (e.g., His-tag) for purification.

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression according to the vector and host system requirements (e.g., with IPTG for E. coli or galactose for yeast).

-

-

Protein Purification:

-

Harvest the cells and lyse them to release the protein.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Verify the purity and size of the protein by SDS-PAGE.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, a putative substrate (e.g., naringenin chalcone), the methyl donor S-adenosyl-L-methionine (SAM), and a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products.

-

Analyze the reaction products by HPLC or LC-MS to identify the methylated product.

-

References

- 1. Integrative metabolomics and transcriptomics profiling reveals differential expression of flavonoid synthesis in Ophiopogon japonicus (L. f.) Ker-Gawl. in adaptation to drought - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Integrated transcriptomics and metabolomics analysis of flavonoid biosynthesis in Ophiopogon japonicum under cadmium stress] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Integrative metabolomics and transcriptomics profiling reveals differential expression of flavonoid synthesis in Ophiopogon japonicus (L. f.) Ker-Gawl. in adaptation to drought | PLOS One [journals.plos.org]

Ophiopogonanone F: A Technical Overview of its Putative Mechanism of Action

Disclaimer: As of late 2025, specific mechanistic studies on Ophiopogonanone F are not extensively available in the public scientific literature. This technical guide, therefore, presents a putative mechanism of action for this compound based on the well-documented biological activities of structurally similar homoisoflavonoids isolated from the same plant, Ophiopogon japonicus. The information herein is intended for researchers, scientists, and drug development professionals to guide future investigations into the specific activities of this compound.

Introduction

This compound belongs to the homoisoflavonoid class of compounds, which are characteristic secondary metabolites of the plant Ophiopogon japonicus. This plant has a long history of use in traditional medicine for treating inflammatory conditions and cardiovascular diseases.[1] Other homoisoflavonoids from Ophiopogon japonicus, such as Ophiopogonanone E, Methylophiopogonanone A, and 4'-O-Demethylophiopogonanone E, have demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties.[2][3][4] These activities are primarily attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Core Putative Mechanisms of Action

Based on the activities of related compounds, the mechanism of action of this compound is likely multifaceted, primarily revolving around the inhibition of inflammatory pathways and the activation of antioxidant responses.

Anti-inflammatory Activity

The anti-inflammatory effects of Ophiopogonanones are largely attributed to the suppression of pro-inflammatory mediators and the modulation of key signaling cascades in immune cells, particularly macrophages.

Homoisoflavonoids from Ophiopogon japonicus have been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3] Furthermore, they suppress the expression and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[4]

Table 1: Inhibitory Effects of Ophiopogonanone Analogs on Pro-inflammatory Mediators

| Compound | Assay | Cell Line | Stimulant | IC50 Value | Reference |

| 4'-O-Demethylophiopogonanone E | IL-1β Production | RAW 264.7 | LPS | 32.5 ± 3.5 µg/mL | [4] |

| 4'-O-Demethylophiopogonanone E | IL-6 Production | RAW 264.7 | LPS | 13.4 ± 2.3 µg/mL | [4] |

The suppression of pro-inflammatory gene expression is mediated through the modulation of upstream signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key targets.

-

MAPK Pathway: Compounds like 4'-O-Demethylophiopogonanone E have been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK), two key components of the MAPK signaling cascade.[4] The MAPK pathway, when activated by inflammatory stimuli like LPS, leads to the activation of transcription factors that drive the expression of pro-inflammatory genes.[3]

-

NF-κB Pathway: The activation of the MAPK pathway is often upstream of NF-κB activation.[3] NF-κB is a critical transcription factor that controls the expression of a wide array of inflammatory genes, including those for iNOS, IL-1β, and IL-6.[3]

Putative inhibition of the MAPK/NF-κB signaling pathway by this compound.

Antioxidant and Neuroprotective Activities

Homoisoflavonoids are recognized for their antioxidant properties, which contribute to their neuroprotective effects.[2][5]

Compounds isolated from Ophiopogon japonicus have demonstrated potent antioxidant activity.[5] This is a common feature of phenolic compounds like homoisoflavonoids, which can directly scavenge free radicals.

Methylophiopogonanone A, a related compound, has been shown to exert neuroprotective effects in models of cerebral ischemia/reperfusion injury.[2] This protection is associated with its anti-inflammatory and anti-oxidative properties.[2]

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanisms of action of Ophiopogonanones.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are commonly used for in vitro inflammation studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are typically pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Nitric Oxide (NO) Assay

-

Principle: The concentration of NO in the cell culture supernatant is measured using the Griess reagent, which detects nitrite (a stable product of NO).

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., IL-1β, IL-6) in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add the cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration based on the standard curve.

-

Western Blotting for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the expression and phosphorylation of specific proteins (e.g., p-ERK, p-JNK).

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-ERK).

-

Incubate with a secondary antibody conjugated to an enzyme.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

General experimental workflow for investigating the anti-inflammatory effects of this compound.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently lacking, the extensive research on its structural analogs from Ophiopogon japonicus provides a strong foundation for its putative anti-inflammatory and neuroprotective effects. It is highly probable that this compound modulates the MAPK and NF-κB signaling pathways to suppress the production of pro-inflammatory mediators. Future research should focus on isolating this compound and directly assessing its activity in various in vitro and in vivo models of inflammation and neurodegeneration to confirm these hypotheses and elucidate its specific molecular targets. Such studies will be crucial for determining its potential as a therapeutic agent.

References

- 1. impactfactor.org [impactfactor.org]

- 2. Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Screening of Ophiopogonanone F for Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Natural products are a promising source of novel antioxidant compounds. Homoisoflavonoids, a unique class of flavonoids found in plants like Ophiopogon japonicus, have demonstrated significant biological activities.[2][3]

This technical guide outlines a comprehensive preliminary screening strategy to evaluate the antioxidant properties of Ophiopogonanone F, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus (Thunb) Ker-Gawl.[4] While direct antioxidant data for this compound is limited, this document provides established protocols for chemical and cell-based assays, using data from closely related compounds from the same plant as a benchmark. Furthermore, it explores the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress and a probable target for compounds of this class.

In Vitro Chemical-Based Antioxidant Capacity

The initial screening phase involves chemical-based assays to determine the direct radical-scavenging ability of this compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used for this purpose due to their simplicity and reliability.[5] These assays measure the capacity of an antioxidant to donate an electron or hydrogen atom to neutralize a stable radical.[6]

Data from Related Homoisoflavonoids

To establish a baseline for expected activity, the following table summarizes quantitative antioxidant data from various extracts of O. japonicus and two major isolated homoisoflavonoids, Methylophiopogonanone A (MOPA) and Methylophiopogonanone B (MOPB).[3][7] MOPB consistently demonstrated the highest antioxidant activity across multiple assays.[8][9]

| Sample | DPPH Assay (μmol TE/g) | ABTS Assay (μmol TE/g) |

| Chloroform/Methanol Extract (CME) | 30.96 ± 0.26 | 45.54 ± 0.24 |

| Methanol Extract (ME) | 12.33 ± 0.21 | 18.77 ± 0.32 |

| 70% Ethanol Extract (EE) | 8.87 ± 0.15 | 12.79 ± 0.19 |

| Methylophiopogonanone A (MOPA) | 33.72 ± 0.35 | 50.13 ± 0.41 |

| Methylophiopogonanone B (MOPB) | 58.19 ± 0.42 | 89.46 ± 0.53 |

| Data sourced from Wang et al. (2017). Values are expressed as μmol of Trolox Equivalents per gram of sample (mean ± SD).[3] |

Experimental Workflow: In Vitro Screening

The logical flow for conducting in vitro antioxidant assays is depicted below.

Experimental Protocols

-

Principle : In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[8]

-

Protocol :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.06 mM working solution of DPPH in methanol.

-

In a 96-well plate, add 50 µL of various concentrations of the test compound to 150 µL of the DPPH working solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

Measure the absorbance at 517 nm using a microplate reader.[10]

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

-

The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[10]

-

-

Principle : This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant's concentration.

-

Protocol :

-

Prepare the ABTS•+ stock solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 200 µL of the diluted ABTS•+ solution to 20 µL of this compound at various concentrations.

-

Incubate the mixture for 6 minutes at room temperature in the dark.[10]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

-

Cell-Based Antioxidant Activity

While chemical assays are useful for initial screening, they do not account for biological factors like cell uptake, metabolism, or localization.[1][11] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy within a cellular environment.[11][12]

Principle of the CAA Assay

The CAA assay utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][13] Antioxidants present in the cell can scavenge the ROS, thereby inhibiting the formation of DCF. The reduction in fluorescence intensity is proportional to the antioxidant activity of the test compound.[14]

Experimental Workflow: Cellular Antioxidant Assay

The procedural steps for executing the CAA assay are outlined in the diagram below.

Experimental Protocol: CAA Assay

-

Cell Culture : Seed human hepatocarcinoma (HepG2) or HeLa cells in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluency.[13]

-

Preparation : Remove the culture medium and wash the cells gently three times with Dulbecco's Phosphate-Buffered Saline (DPBS).[1]

-

Treatment : Add 50 µL of the DCFH-DA probe solution to all wells. Immediately add 50 µL of this compound at various concentrations (or a standard like Quercetin) to the respective wells.[1]

-

Incubation : Incubate the plate at 37°C for 60 minutes.[14]

-

ROS Induction : Carefully remove the treatment solution and wash the cells three times with DPBS. Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells to induce oxidative stress.[14]

-

Measurement : Immediately begin reading the fluorescence in a microplate reader at 37°C with an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm. Read the wells kinetically, with measurements taken every 1 to 5 minutes for a total of 60 minutes.[13]

-

Data Analysis : The antioxidant activity is quantified by calculating the area under the curve (AUC) from the fluorescence vs. time plot. The CAA value is calculated and often expressed as quercetin equivalents.[11]

Mechanistic Insights: The Keap1-Nrf2 Signaling Pathway

Beyond direct scavenging, many phytochemicals exert their antioxidant effects by modulating endogenous defense pathways. The Keap1-Nrf2 (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the cellular antioxidant response.[15][16]

Under normal physiological (basal) conditions, the Nrf2 transcription factor is sequestered in the cytoplasm by its repressor protein, Keap1.[15] Keap1 acts as an adapter for a Cullin 3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, keeping its levels low.[17]

When cells are exposed to oxidative stress (e.g., from ROS or electrophiles), specific cysteine residues on the Keap1 protein are modified.[17] This modification induces a conformational change in Keap1, disrupting its ability to bind Nrf2 and halting its degradation. As a result, newly synthesized Nrf2 stabilizes, accumulates, and translocates to the nucleus.[15] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of over 250 target genes.[18][19] This binding initiates the transcription of a wide array of cytoprotective proteins, including phase II detoxification enzymes (e.g., NQO1, GST) and antioxidant enzymes (e.g., Heme Oxygenase-1), bolstering the cell's defense against oxidative damage.[19]

The Keap1-Nrf2 Antioxidant Response Pathway

Conclusion and Future Directions

This guide presents a systematic approach for the preliminary antioxidant screening of this compound. The initial phase should focus on quantifying its direct radical-scavenging potential using robust chemical assays like DPPH and ABTS, with the performance of related homoisoflavonoids serving as a valuable reference. Subsequently, the Cellular Antioxidant Activity (CAA) assay is critical to validate these findings in a more biologically relevant context, accounting for cellular uptake and metabolism.

Positive results from these screening assays would warrant further investigation into the underlying mechanisms. Exploring the ability of this compound to activate the Keap1-Nrf2/ARE signaling pathway would be a logical next step. This could involve Western blot analysis to measure the nuclear translocation of Nrf2 and qPCR to quantify the upregulation of its target genes, such as HO-1 and NQO1. A comprehensive understanding of its antioxidant profile will be essential for positioning this compound as a candidate for further drug development.

References

- 1. kamiyabiomedical.com [kamiyabiomedical.com]

- 2. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Ophiopogonanone C | CAS:477336-75-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. researchgate.net [researchgate.net]

- 9. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. content.abcam.com [content.abcam.com]

- 15. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Investigating the Anti-inflammatory Potential of Ophiopogonanone F: A Technical Guide

Disclaimer: Scientific literature explicitly detailing the anti-inflammatory properties of Ophiopogonanone F is limited. This guide synthesizes available data on closely related homoisoflavonoids isolated from the Ophiopogon genus, such as ophioglonin, to provide a comprehensive overview of the potential mechanisms and experimental approaches for investigating this class of compounds. The findings related to these analogous compounds offer a predictive framework for the potential bioactivity of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in numerous chronic diseases. Natural products are a significant source of novel anti-inflammatory agents. Homoisoflavonoids, a class of compounds found in the rhizomes of Ophiopogon japonicus, have garnered attention for their therapeutic potential. This document provides a technical overview of the anti-inflammatory properties of ophioglonin, a representative homoisoflavonoid, and outlines the experimental protocols and signaling pathways relevant to the investigation of compounds like this compound.

In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of homoisoflavonoids from Ophiopogon have been demonstrated in various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells). These studies have quantified the reduction in key inflammatory mediators.

Table 1: Effect of Ophioglonin (OPN) on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

| Mediator | Assay | Concentration of OPN | Result | Reference |

| Nitric Oxide (NO) | Griess Assay | 12.5, 25, 50 µM | Dose-dependent inhibition | [1] |

| Reactive Oxygen Species (ROS) | DCFH-DA Assay | 50 µM | Significant reduction | [1] |

| IL-6 | ELISA | 50 µM | Significant decrease in protein levels | [1] |

| IL-1β | ELISA | 50 µM | Significant decrease in protein levels | [1] |

| TNF-α | ELISA | 50 µM | Significant decrease in protein levels | [1] |

| iNos | qRT-PCR | 50 µM | Significant downregulation of gene expression | [1] |

| Il6 | qRT-PCR | 50 µM | Significant downregulation of gene expression | [1] |

| Il-1b | qRT-PCR | 50 µM | Significant downregulation of gene expression | [1] |

| Tnfα | qRT-PCR | 50 µM | Significant downregulation of gene expression | [1] |

| Cox-2 | qRT-PCR | 50 µM | Significant downregulation of gene expression | [1] |

| COX-2 | Western Blot | 50 µM | Significant decrease in protein levels | [1] |

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of ophioglonin has also been validated in animal models of acute inflammation.

Table 2: Effect of Ophioglonin (OPN) in Carrageenan-Induced Mouse Paw Edema

| Parameter | Measurement | Treatment | Result | Reference |

| Paw Thickness | Caliper Measurement | OPN (10 µg·g⁻¹) | Significant reduction in paw swelling, peaking at 6 hours post-carrageenan injection | [1] |

Signaling Pathways

Homoisoflavonoids from Ophiopogon exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

NF-κB Signaling Pathway

Ophioglonin has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[1]

MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38 kinases, is another critical regulator of inflammation. While direct evidence for this compound is pending, related compounds have been shown to suppress the phosphorylation of these kinases.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the anti-inflammatory potential of this compound.

In Vitro Experiments

Cell Culture and Treatment:

-

Cell Line: RAW264.7 murine macrophages.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified incubator.

-

Plating: Seed cells in appropriate plates (e.g., 96-well for viability/ELISA, 6-well for Western blot/qRT-PCR) and allow them to adhere overnight.

-

Treatment: Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for the desired time (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).

Nitric Oxide (NO) Assay:

-

Collect cell culture supernatant after treatment and stimulation.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify NO concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Coat a 96-well plate with capture antibody overnight.

-

Block the plate with a blocking buffer (e.g., 10% FBS in PBS).

-

Add cell culture supernatants and standards and incubate.

-

Wash the plate and add the detection antibody.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.[2][3]

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from cell lysates using a suitable kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for target genes (e.g., iNos, Cox-2, Tnfα, Il6, Il1b) and a housekeeping gene (e.g., β-actin).

-

Analyze the relative gene expression using the 2-ΔΔCt method.

Western Blotting:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Experiment: Carrageenan-Induced Paw Edema

-

Animals: Male Kunming mice or Wistar rats.

-

Grouping: Divide animals into control, carrageenan-only, positive control (e.g., indomethacin), and this compound treatment groups.

-

Treatment: Administer this compound (e.g., by oral gavage or intraperitoneal injection) 30-60 minutes before carrageenan injection.

-

Induction: Inject 0.1 mL of 1% κ-carrageenan solution into the sub-plantar surface of the right hind paw.[4][5]

-

Measurement: Measure the paw thickness or volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[5][6]

-

Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan-only group.

Conclusion

While direct evidence for this compound is still emerging, the significant anti-inflammatory activities of related homoisoflavonoids from Ophiopogon species, such as ophioglonin, provide a strong rationale for its investigation. The established mechanisms, primarily through the inhibition of the NF-κB and MAPK signaling pathways, offer a clear roadmap for future research. The experimental protocols detailed in this guide provide a robust framework for elucidating the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

- 1. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 3. protocols.io [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Ophiopogonanone F and its Congeners: A Technical Guide to their Role in Traditional Chinese Medicine

A Whitepaper for Researchers and Drug Development Professionals

Introduction

Ophiopogon japonicus (Mai Men Dong) is a perennial herb with a rich history in Traditional Chinese Medicine (TCM), where it has been traditionally used to nourish the 'yin', moisten the lungs, and clear heart fire.[1][2][3][4] The therapeutic effects of this plant are largely attributed to its unique phytochemical composition, particularly a class of compounds known as homoisoflavonoids. Among these is Ophiopogonanone F, a constituent of a larger family of structurally related ophiopogonanones.[5] While research specifically targeting this compound is still in its nascent stages, the broader family of homoisoflavonoids from Ophiopogon japonicus has been the subject of numerous studies, revealing significant biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, with a focus on their potential pharmacological applications, supported by available quantitative data and detailed experimental methodologies.

The Homoisoflavonoid Profile of Ophiopogon japonicus

Ophiopogon japonicus is a rich source of diverse homoisoflavonoids. These compounds are characterized by a 16-carbon skeleton and are biosynthetically derived from the flavonoid pathway. This compound belongs to this class of compounds.[5] While specific data on this compound is limited, extensive research on its congeners, such as ophiopogonanone A, ophiopogonanone E, methylophiopogonanone A, and methylophiopogonanone B, provides valuable insights into the potential therapeutic properties of this compound class.[1][2][4][6][7] These compounds have been shown to possess a range of biological activities, including anti-inflammatory and antioxidant effects.[1][4][8][9][10]

Quantitative Data on the Biological Activity of Ophiopogon Homoisoflavonoids

The following tables summarize the available quantitative data for various homoisoflavonoids isolated from Ophiopogon japonicus. It is important to note the absence of specific data for this compound, highlighting a key area for future research.

Table 1: Anti-inflammatory Activity of Ophiopogon Homoisoflavonoids

| Compound | Assay | Target | Cell Line | IC50 Value | Reference |

| 4'-O-Demethylophiopogonanone E | ELISA | IL-1β Production | LPS-induced RAW 264.7 | 32.5 ± 3.5 µg/mL | [10][11] |

| 4'-O-Demethylophiopogonanone E | ELISA | IL-6 Production | LPS-induced RAW 264.7 | 13.4 ± 2.3 µg/mL | [10][11] |

Table 2: Enzyme Inhibitory Activity of Ophiopogon Homoisoflavonoids

| Compound | Enzyme | Substrate | IC50 Value | Reference |

| Methylophiopogonanone A | Tyrosinase | L-DOPA | (10.87 ± 0.25) x 10⁻⁵ mol L⁻¹ | [12][13] |

| Methylophiopogonanone B | Tyrosinase | L-DOPA | (18.76 ± 0.14) x 10⁻⁵ mol L⁻¹ | [12][13] |

Key Experimental Protocols

To facilitate further research in this area, detailed methodologies for the isolation and biological evaluation of homoisoflavonoids from Ophiopogon japonicus are provided below.

Protocol 1: Extraction and Isolation of Homoisoflavonoids

This protocol is adapted from methodologies described in studies on the isolation of homoisoflavonoids from Ophiopogon japonicus.[6][8][14]

1. Plant Material and Extraction:

- Dried and powdered roots of Ophiopogon japonicus are subjected to extraction with a suitable solvent system, such as 70% ethanol or a chloroform/methanol mixture.

- The extraction is typically performed using ultrasonication or reflux for a specified duration to ensure optimal yield.

2. Fractionation:

- The crude extract is then partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The homoisoflavonoids are typically enriched in the ethyl acetate fraction.

3. Chromatographic Separation:

- The ethyl acetate fraction is subjected to column chromatography on silica gel.

- A gradient elution is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.

- Fractions are collected and monitored by Thin Layer Chromatography (TLC).

4. Purification:

- Fractions containing the compounds of interest are further purified using techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).

- A C18 column is commonly used for HPLC, with a mobile phase consisting of a gradient of acetonitrile and water.

Protocol 2: Assessment of Anti-inflammatory Activity

This protocol outlines the methodology for evaluating the anti-inflammatory effects of isolated compounds, based on common in vitro assays.[9][10]

1. Cell Culture and Treatment:

- Macrophage cell lines, such as RAW 264.7, are cultured under standard conditions.

- Cells are pre-treated with varying concentrations of the test compound (e.g., a specific ophiopogonanone) for a defined period.

- Inflammation is then induced by adding Lipopolysaccharide (LPS).

2. Nitric Oxide (NO) Production Assay:

- The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

- A reduction in nitrite levels in treated cells compared to LPS-stimulated control cells indicates inhibition of NO production.

3. Cytokine Production Assay (ELISA):

- The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Signaling Pathways in the Bioactivity of Ophiopogon Homoisoflavonoids

The anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus are believed to be mediated through the modulation of key intracellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, studies on related compounds suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[13][15]

Inflammatory stimuli, such as LPS, activate these pathways, leading to the production of pro-inflammatory mediators. Homoisoflavonoids may exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these cascades, thereby downregulating the expression of inflammatory genes.

Conclusion and Future Directions

The homoisoflavonoids from Ophiopogon japonicus represent a promising class of natural products with therapeutic potential, particularly in the management of inflammatory conditions. While this compound itself remains largely uncharacterized, the available data on its structural analogs strongly suggest that it may possess similar biological activities. This guide highlights the significant opportunities for further research into the specific pharmacological profile of this compound. Future studies should focus on its isolation in sufficient quantities for comprehensive biological screening, elucidation of its precise mechanisms of action, and evaluation in preclinical models of disease. Such research is crucial for validating its potential as a lead compound for the development of novel therapeutics.

References

- 1. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activities of Ophiopogonis Radix on hydrogen peroxide-induced cellular senescence of normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]

- 14. akjournals.com [akjournals.com]

- 15. Phytochemical: this compound [caps.ncbs.res.in]

Spectroscopic Profile of Ophiopogonanone F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonanone F is a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus. This technical guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this data are also presented. The information herein serves as a crucial resource for the identification, characterization, and further development of this compound in pharmaceutical and scientific research.

Chemical Structure

This compound is chemically identified as 7-hydroxy-5,8-dimethoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4-one.

Molecular Formula: C₂₀H₂₂O₇ Molecular Weight: 374.39 g/mol

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from NMR, IR, and UV-Vis analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound, originally reported by Anh et al. (2003), are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-ax | 4.48 | dd | 11.2, 5.2 |

| 2-eq | 4.22 | dd | 11.2, 3.6 |

| 3 | 2.85 | m | |

| 9-ax | 3.25 | dd | 14.0, 4.8 |

| 9-eq | 2.75 | dd | 14.0, 9.2 |

| 6-CH₃ | 2.15 | s | |

| 5-OCH₃ | 3.86 | s | |

| 8-OCH₃ | 3.79 | s | |

| 4'-OCH₃ | 3.78 | s | |

| 3' | 6.42 | d | 2.4 |

| 5' | 6.45 | dd | 8.4, 2.4 |

| 6' | 6.98 | d | 8.4 |

| 7-OH | 6.05 | s | |

| 2'-OH | 6.85 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 72.1 |

| 3 | 46.5 |

| 4 | 197.5 |

| 4a | 108.9 |

| 5 | 159.2 |

| 6 | 107.8 |

| 7 | 157.1 |

| 8 | 130.2 |

| 8a | 108.1 |

| 9 | 30.9 |

| 1' | 115.8 |

| 2' | 156.5 |

| 3' | 102.3 |

| 4' | 159.8 |

| 5' | 106.8 |

| 6' | 131.2 |

| 6-CH₃ | 8.9 |

| 5-OCH₃ | 60.9 |

| 8-OCH₃ | 56.1 |

| 4'-OCH₃ | 55.3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural features.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | O-H stretching (phenolic) |

| ~2925 | C-H stretching (aliphatic) |

| ~1680 | C=O stretching (ketone) |

| ~1600, ~1500 | C=C stretching (aromatic) |

| ~1270 | C-O stretching (aryl ether) |

| ~1150 | C-O stretching (alcohol) |

Note: The IR data is representative of homoisoflavonoids of this type.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Methanol | ~285, ~330 (sh) |

Note: The UV-Vis data is representative of homoisoflavonoids of this type.

Experimental Protocols

The following sections detail the general methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is typically isolated from the dried tubers of Ophiopogon japonicus. A general workflow for its isolation is as follows:

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Ophiopogonanone F from Ophiopogon japonicus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonanone F, a homoisoflavonoid found in the tubers of Ophiopogon japonicus, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the isolation and purification of this compound. The methodology encompasses extraction, fractionation, and multi-step chromatography, designed to yield a high-purity product suitable for research and drug development purposes.

Introduction

Ophiopogon japonicus (Liliaceae), commonly known as "Maidong," is a traditional Chinese medicine with a history of use in treating a variety of ailments, including cardiovascular and inflammatory diseases.[1] Its therapeutic effects are attributed to a rich composition of bioactive molecules, including steroidal saponins, polysaccharides, and a unique class of compounds known as homoisoflavonoids.[1][2][3][4] this compound is one such homoisoflavonoid that has been isolated from the tubers of this plant.[5] This protocol outlines a comprehensive procedure for the efficient extraction and purification of this compound.

Experimental Protocols

Preparation of Plant Material

Dried tubers of Ophiopogon japonicus are the starting material for the isolation process. The tubers should be pulverized into a fine powder to maximize the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of compounds, including this compound.

Protocol:

-

Weigh the powdered tubers of Ophiopogon japonicus.

-

Suspend the powder in 95% ethanol.[5]

-

Perform the extraction at room temperature with continuous stirring for 24 hours.

-

Filter the mixture to separate the ethanolic extract from the plant residue.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethanol extract.

Fractionation

The crude extract is then fractionated to separate compounds based on their polarity. This step helps in enriching the fraction containing this compound.

Protocol:

-

Suspend the crude ethanol extract in water.

-

Perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate, and n-butanol.

-

Collect the ethyl acetate fraction, as homoisoflavonoids are known to be enriched in this fraction.[1]

-

Evaporate the ethyl acetate under reduced pressure to obtain the dried ethyl acetate fraction.

Purification

A multi-step chromatographic approach is employed for the final purification of this compound from the enriched fraction.

Protocol:

-

Prepare a silica gel column packed in a suitable non-polar solvent.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and load it onto the column.

-

Elute the column with a gradient of petroleum ether-ethyl acetate (from 50:1 to 2:1, v/v).[1]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the target compound, this compound, based on the TLC profile.

For further purification and to obtain high-purity this compound, High-Speed Counter-Current Chromatography (HSCCC) can be employed. This technique is particularly effective for separating structurally similar compounds.[1]

Protocol:

-

Select a suitable two-phase solvent system. A system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water may be effective.[1]

-

Prepare the HSCCC instrument by filling the column with the stationary phase.

-

Dissolve the semi-purified fraction from the silica gel column in a mixture of the stationary and mobile phases.

-

Inject the sample and begin the separation by pumping the mobile phase through the column at a constant flow rate.

-

Monitor the eluent with a UV detector and collect the fractions corresponding to the this compound peak.

-

Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC).[1]

Data Presentation

The following table summarizes the expected outcomes at each stage of the purification process for a typical homoisoflavonoid isolation from Ophiopogon japonicus. Please note that the yield and purity of this compound may vary depending on the starting material and experimental conditions. The data presented here for related homoisoflavonoids can serve as a benchmark.[1]

| Compound | Yield (mg) from 448g Crude Extract | Purity (%) |

| 6-aldehydo-isoophiopogonone A | 16 | 97.82 |

| 6-aldehydo-isoophiopogonanone B | 26 | 96.70 |

| methylophiopogonanone A | 46 | 97.76 |

| methylophiopogonanone B | 148 | 94.62 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Isolation.

Potential Signaling Pathway

Some homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated anti-inflammatory activity, potentially through the inhibition of the MAPK signaling pathway.[6] The diagram below illustrates a simplified representation of this pathway, which could be relevant to the biological activity of this compound.

References

- 1. akjournals.com [akjournals.com]